molecular formula C9H10BrClFN B13461342 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13461342
M. Wt: 266.54 g/mol
InChI Key: SJTCKYCVLXTPKS-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indanone derivatives It is characterized by the presence of bromine and fluorine atoms attached to the indanone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: The ketone group in the starting material is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
  • 6-Fluoro-2,3-dihydro-1H-inden-1-one

Uniqueness

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The amine group also provides additional functional versatility, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-8-4-5(11)3-7-6(8)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H

InChI Key

SJTCKYCVLXTPKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2Br)F.Cl

Origin of Product

United States

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